molecular formula C23H28ClNO11 B2935409 [3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate CAS No. 1023919-35-8

[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate

Cat. No.: B2935409
CAS No.: 1023919-35-8
M. Wt: 529.92
InChI Key: RWHQILFVSQZCFE-UHFFFAOYSA-N
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Description

This compound is a structurally complex ester featuring:

  • A 2-oxan (tetrahydropyran) ring substituted with three acetyloxy groups at positions 4, 5, and 6-(acetyloxymethyl).
  • An acetamido group at position 3 of the oxan ring.
  • A 2-(4-chloro-2-methylphenoxy)acetate moiety esterified to the oxan ring’s 2-position.

Properties

IUPAC Name

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO11/c1-11-8-16(24)6-7-17(11)32-10-19(30)36-23-20(25-12(2)26)22(34-15(5)29)21(33-14(4)28)18(35-23)9-31-13(3)27/h6-8,18,20-23H,9-10H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHQILFVSQZCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-(4-chloro-2-methylphenoxy)acetate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C29H42N2O18
  • Molecular Weight : 706.646 g/mol
  • CAS Number : 1159408-54-4

Structure Overview

The compound contains multiple acetyl and acetamido groups attached to a sugar-like oxane ring structure, which may influence its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in acetylation and deacetylation processes. The presence of acetyl groups allows for potential hydrogen bonding and other interactions that can modulate enzyme activity and cellular responses.

Toxicological Profile

According to safety data sheets, the compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation upon inhalation .

Research Findings

  • Enzyme Interaction Studies : The compound has been utilized as a probe in biological research to study enzyme interactions, particularly those related to acetylation processes. This suggests its potential utility in understanding metabolic pathways involving acetylated substrates.
  • Case Studies :
    • A study examined the effects of similar acetylated compounds on cancer cell lines, demonstrating that modifications in the acetamido groups can enhance or inhibit cytotoxicity depending on the specific cellular context.
    • Another investigation focused on the anti-inflammatory properties of related compounds, indicating that structural variations significantly impact their efficacy in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-AcetylglucosamineC8H15NO6Involved in cell signaling and immune response modulation
Chitin(C8H13O5N)nStructural component in fungi and exoskeletons; exhibits immunomodulatory effects
Acetylated SugarsVariesEnhances solubility and bioavailability; used in drug formulation

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared to analogs below:

Compound Core Structure Functional Groups Key Differences
[Target Compound] Oxan ring 3-Acetamido, 4,5-diacetyloxy, 6-(acetyloxymethyl), 2-(4-chloro-2-methylphenoxy)acetate Unique combination of acetylated sugar core and substituted phenoxyacetate.
Acetylsalicylic Acid (Aspirin) Benzene + cyclic ester Acetyloxy, carboxylic acid Lacks sugar core; simpler aromatic system with anti-inflammatory activity .
2,4-Dichlorophenoxyacetic Acid (2,4-D) Phenoxyacetic acid 2,4-Dichloro substitution, carboxylic acid No sugar or acetyl groups; widely used herbicide .
Acetylated Glucose Derivatives (e.g., β-D-glucose pentaacetate) Glucose core Multiple acetyloxy groups No phenoxyacetate moiety; used as protecting groups in synthesis .
N-(2-Substituted-4-oxothiazolidin-3-yl)acetamides (from ) Thiazolidinone ring Acetamido, substituted arylidene Heterocyclic thiazolidinone core vs. oxan ring; different synthesis pathways .

Physicochemical Properties

  • Lipophilicity: The target compound’s multiple acetyl groups and aromatic phenoxyacetate moiety likely confer high logP values (>3), enhancing membrane permeability compared to non-acetylated analogs (e.g., unmodified phenoxyacetic acids) .
  • Stability : Ester groups may hydrolyze under acidic/basic conditions, similar to aspirin and 2,4-D derivatives. The acetamido group at position 3 could stabilize the oxan ring against enzymatic degradation .

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